molecular formula C23H21N3O5 B13394969 N-Cbz-L-phenylalanine 4-nitroanilide

N-Cbz-L-phenylalanine 4-nitroanilide

Cat. No.: B13394969
M. Wt: 419.4 g/mol
InChI Key: JZPHGMKKKDRFSU-UHFFFAOYSA-N
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Description

N-Cbz-L-phenylalanine 4-nitroanilide is a synthetic compound that combines the structural elements of N-Cbz-L-phenylalanine and 4-nitroanilide. This compound is often used in biochemical research, particularly in the study of enzyme kinetics and protease activity. The presence of the carbobenzoxy (Cbz) protecting group and the nitroanilide moiety makes it a valuable tool in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-L-phenylalanine 4-nitroanilide typically involves the following steps:

    Protection of L-phenylalanine: L-phenylalanine is first protected by reacting it with benzyl chloroformate (Cbz-Cl) to form N-Cbz-L-phenylalanine.

    Coupling Reaction: The protected amino acid is then coupled with 4-nitroaniline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

While the synthesis of this compound is primarily conducted on a laboratory scale, industrial production would involve scaling up the reaction conditions and optimizing parameters such as temperature, solvent choice, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Cbz-L-phenylalanine 4-nitroanilide can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the Cbz protecting group or to cleave the peptide bond.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: N-Cbz-L-phenylalanine and 4-nitroaniline.

    Reduction: N-Cbz-L-phenylalanine 4-aminoanilide.

    Substitution: Various substituted anilides depending on the nucleophile used.

Scientific Research Applications

N-Cbz-L-phenylalanine 4-nitroanilide has several applications in scientific research:

    Enzyme Kinetics: It is used as a substrate to study the activity of proteases and other enzymes.

    Protease Inhibition: The compound can be used to screen for potential protease inhibitors.

    Biochemical Assays: It serves as a chromogenic substrate in various biochemical assays to measure enzyme activity.

    Drug Development: The compound’s structure can be modified to develop new therapeutic agents targeting specific enzymes.

Mechanism of Action

The mechanism of action of N-Cbz-L-phenylalanine 4-nitroanilide involves its interaction with enzymes, particularly proteases. The compound acts as a substrate, and the enzyme catalyzes the cleavage of the peptide bond, releasing 4-nitroaniline. The release of 4-nitroaniline can be monitored spectrophotometrically, providing insights into the enzyme’s activity and kinetics.

Comparison with Similar Compounds

Similar Compounds

    N-Cbz-L-phenylalanine: A protected amino acid used in peptide synthesis.

    4-Nitroaniline: A nitro-substituted aniline used in dye and pigment production.

    N-Succinyl-L-phenylalanine p-nitroanilide: Another protease substrate with a similar structure.

Uniqueness

N-Cbz-L-phenylalanine 4-nitroanilide is unique due to the combination of the Cbz protecting group and the nitroanilide moiety, making it a versatile tool in enzyme kinetics and protease studies. Its ability to release a chromogenic product upon enzymatic cleavage sets it apart from other similar compounds.

Properties

IUPAC Name

benzyl N-[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5/c27-22(24-19-11-13-20(14-12-19)26(29)30)21(15-17-7-3-1-4-8-17)25-23(28)31-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPHGMKKKDRFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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